N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzofuran-2-carboxamide
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Overview
Description
N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzofuran-2-carboxamide is a complex organic compound that belongs to the class of benzofuran derivatives. This compound is characterized by the presence of a benzofuran ring, a piperidine ring, and a pyridine ring, which are connected through a carboxamide linkage. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzofuran-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through a cyclization reaction of a suitable phenol derivative with an appropriate aldehyde or ketone under acidic or basic conditions.
Synthesis of the Piperidine Ring: The piperidine ring can be synthesized through a variety of methods, including the hydrogenation of pyridine derivatives or the cyclization of suitable precursors.
Coupling of the Rings: The benzofuran and piperidine rings are then coupled through a carboxamide linkage. This step typically involves the reaction of a benzofuran-2-carboxylic acid derivative with a piperidine derivative in the presence of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present on the rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents, nucleophiles, electrophiles
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzofuran-2-carboxamide has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Biological Research: It is used as a tool compound to study various biological processes and pathways, particularly those involving the benzofuran and piperidine moieties.
Pharmacology: The compound is investigated for its interactions with various biological targets, including enzymes, receptors, and ion channels.
Industrial Applications: It is used in the development of new materials and chemical processes, particularly those involving heterocyclic compounds.
Mechanism of Action
The mechanism of action of N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzofuran-2-carboxamide involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, and ion channels, which are involved in various physiological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and biological responses.
Comparison with Similar Compounds
N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzofuran-2-carboxamide can be compared with other similar compounds, such as:
N-(pyridin-4-yl)pyridin-4-amine: This compound contains a pyridine ring and an amine group, but lacks the benzofuran and piperidine moieties.
2-(Pyridin-2-yl)pyrimidine Derivatives: These compounds contain a pyridine ring and a pyrimidine ring, but lack the benzofuran and piperidine moieties.
N-Methyl-1-(pyridin-4-yl)methanamine: This compound contains a pyridine ring and a methanamine group, but lacks the benzofuran and piperidine moieties.
The uniqueness of this compound lies in its combination of the benzofuran, piperidine, and pyridine rings, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-[(1-pyridin-2-ylpiperidin-4-yl)methyl]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c24-20(18-13-16-5-1-2-6-17(16)25-18)22-14-15-8-11-23(12-9-15)19-7-3-4-10-21-19/h1-7,10,13,15H,8-9,11-12,14H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMNWJFWTXPTODA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC3=CC=CC=C3O2)C4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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